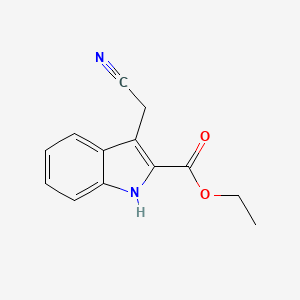

ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate

Description

Contextualization within Indole (B1671886) Heterocyclic Chemistry

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and a prominent pharmacophore in drug discovery. researchgate.netmdpi.com This scaffold is prevalent in a multitude of natural products, alkaloids, and bioactive compounds, which underscores its biological importance. researchgate.netresearchgate.net Molecules derived from the amino acid tryptophan, such as melatonin (B1676174) and serotonin, feature the indole nucleus and play crucial roles in the central nervous system. nih.gov

In medicinal chemistry, the indole framework is recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets, leading to the development of numerous therapeutic agents. researchgate.netresearchgate.netmdpi.com Consequently, chemical reactions designed to synthesize and modify indoles are fundamental to the creation of pharmacologically active compounds for various medicinal applications. researchgate.netnih.gov The indole moiety is a key structural component in many approved kinase inhibitors used in cancer therapy, highlighting its continued relevance in modern drug development. researchgate.net

Significance of Indole-2-carboxylate (B1230498) Scaffold Derivatization

Within the vast family of indole derivatives, the indole-2-carboxylate framework serves as a particularly effective and versatile tool for chemical synthesis and drug design. mdpi.comclockss.org This scaffold, where a carboxylic acid or its ester is directly attached to the C2 position of the indole ring, provides a structurally rigid and electronically defined starting point for further modification. mdpi.com The carboxylic acid group at this position has been shown to be a critical pharmacophore for certain biological activities. nih.gov

Derivatization of the indole-2-carboxylate core at various positions (on the nitrogen, at the C3 position, or on the benzene ring) has led to the discovery of compounds with a wide spectrum of biological activities. clockss.org Research has demonstrated that this scaffold is a promising foundation for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole nucleus and the C2 carboxyl group can chelate essential magnesium ions in the enzyme's active site. nih.govmdpi.com Furthermore, derivatives of indole-2-carboxylic acid have been identified as potent CysLT1 selective antagonists, which are relevant for treating inflammatory conditions. nih.gov Other studies have explored these esters in the development of cholinesterase inhibitors for potential application in neurodegenerative diseases. nih.gov The strategic functionalization of the indole-2-carboxylate scaffold remains a highly productive avenue in the search for new therapeutic agents. clockss.orgthegoodscentscompany.com

Table 1: Examples of Biologically Active Indole-2-carboxylate Derivatives

| Derivative Class | Target/Activity | Reference(s) |

|---|---|---|

| Substituted Indole-2-carboxylic Acids | HIV-1 Integrase Inhibition | nih.govmdpi.com |

| 3-Substituted Indole-2-carboxylic Acids | CysLT1 Selective Antagonists | nih.gov |

| Indole-2-carboxylic Acid Esters | Cholinesterase Inhibition | nih.gov |

| Indole-2-carboxamides | Enzyme Inhibition / Receptor Ligands | clockss.org |

| N-Substituted Indole-2-carboxylic Acid Esters | COX-2 Inhibition | thegoodscentscompany.com |

Role of the Cyanomethyl Moiety as a Synthetic Handle

The cyanomethyl group (-CH₂CN) is a highly valuable functional group in organic synthesis, prized for its versatility as a "synthetic handle." nih.gov This moiety can be readily transformed into a variety of other functional groups, providing a gateway to diverse molecular architectures. The nitrile group can be hydrolyzed to produce a carboxylic acid or an amide, reduced to form a primary amine, or participate in cycloaddition reactions to construct new heterocyclic rings. This chemical reactivity makes the cyanomethyl group a key synthon for building molecular complexity.

In the context of indole chemistry, the introduction of a cyanomethyl group is a strategic step for further elaboration. nih.gov Direct cyanomethylation of indoles has been achieved through methods like photoredox catalysis, allowing for the installation of this versatile group under mild conditions. nih.govescholarship.org The presence of the cyanomethyl group on the indole ring, as in ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate, provides a reactive site for subsequent chemical transformations. For instance, the active methylene (B1212753) protons adjacent to the cyano group can be deprotonated to form a carbanion, which can then act as a nucleophile in alkylation or condensation reactions, enabling the construction of new carbon-carbon bonds at the indole C3-position.

Overview of Research Trajectories and Academic Relevance

This compound, while not extensively documented as a final product in current literature, holds considerable academic and research relevance as a strategic synthetic intermediate. Its structure synergistically combines the biologically significant indole-2-carboxylate scaffold with the synthetically adaptable cyanomethyl group at the nucleophilic C3 position, a common site for indole functionalization. nih.govchemijournal.comrsc.org

The academic relevance of this compound lies in its potential as a building block for novel and complex heterocyclic systems. Research trajectories originating from this molecule could include:

Synthesis of Polycyclic Indoles: The cyanomethyl group can be used as a linchpin in cyclization reactions. For example, reduction of the nitrile to an amine, followed by intramolecular condensation with the ester at C2 (or a derivative thereof), could provide access to novel fused pyrazino- or piperazino-indole ring systems.

Development of Bioactive Compound Libraries: The dual functionality of the molecule allows for orthogonal derivatization. The ester at C2 can be converted to amides or other functionalities, while the nitrile at C3 can be transformed into amines, acids, or tetrazoles. This dual reactivity makes it an ideal precursor for creating libraries of diverse 3-substituted indole-2-carboxylates for high-throughput screening against various biological targets. nih.gov

Exploration as a Bioisostere: The cyanomethylacetic acid group (derived from hydrolysis of the nitrile and ester) could serve as a bioisosteric replacement for other acidic groups in known bioactive molecules, potentially altering the compound's pharmacokinetic or pharmacodynamic properties. researchgate.netresearchgate.netnih.gov

In essence, the value of this compound is not necessarily as a standalone bioactive agent but as a versatile platform molecule, enabling researchers to efficiently access novel chemical space in the ongoing quest for new therapeutics and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12/h3-6,15H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJSJXIABJFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Cyanomethyl 1h Indole 2 Carboxylate and Analogues

Strategies for the Construction of the Indole-2-carboxylate (B1230498) Core

Fischer Indole (B1671886) Synthesis Approaches

One of the most traditional and widely used methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgrsc.org For the synthesis of ethyl indole-2-carboxylate, ethyl pyruvate phenylhydrazone is a common starting material. orgsyn.org

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine ('ene-hydrazine'). wikipedia.org Subsequent protonation is followed by a nih.govnih.gov-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate then cyclizes and eliminates ammonia under acidic conditions to form the aromatic indole ring. wikipedia.org

A variety of acid catalysts can be employed to facilitate this transformation, each with its own efficacy and substrate compatibility.

Table 1: Catalysts for Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

| Catalyst | Starting Materials | Reference |

|---|---|---|

| Polyphosphoric acid | Ethyl pyruvate phenylhydrazone | orgsyn.org |

| Sulfuric acid and acetic acid | Ethyl pyruvate phenylhydrazone | orgsyn.org |

| Zinc chloride (ZnCl₂) | Ethyl pyruvate phenylhydrazone | orgsyn.org |

| Boron trifluoride (BF₃) | General Phenylhydrazones | wikipedia.org |

Modern variations, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the traditional Fischer synthesis. wikipedia.org

Reductive Cyclization Protocols

Reductive cyclization offers a powerful alternative for constructing the indole nucleus, particularly from ortho-substituted nitroaromatics. This approach is central to other named reactions like the Reissert indole synthesis. orgsyn.org The synthesis of ethyl indole-2-carboxylate can be achieved through the reductive cyclization of ethyl o-nitrophenylpyruvate. orgsyn.org This method is valued for utilizing readily available starting materials. orgsyn.org

The process involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent pyruvate moiety to form the indole ring. A range of reducing agents and conditions can be employed for this transformation.

Table 2: Reducing Agents for the Cyclization of Ethyl o-nitrophenylpyruvate

| Reducing Agent/Catalyst | Solvent/Conditions | Reference |

|---|---|---|

| Zinc and acetic acid | Acetic acid | orgsyn.org |

| Ferrous sulfate and ammonium (B1175870) hydroxide (B78521) | Aqueous ammonia | orgsyn.org |

| Sodium hydrosulfite | - | orgsyn.org |

| Platinum catalyst (Pt) | Hydrogenation | orgsyn.org |

A notable advancement in this area is the use of formate esters as carbon monoxide surrogates in a palladium- and ruthenium-catalyzed reductive cyclization of 2-nitrostyrenes, which can produce ethyl 1H-indole-2-carboxylate in excellent yields (e.g., 92%). researchgate.net

Esterification Routes from Indole-2-carboxylic Acid

A direct and often high-yielding method to obtain ethyl indole-2-carboxylate is through the esterification of its corresponding carboxylic acid, indole-2-carboxylic acid. orgsyn.org This is a standard transformation in organic synthesis and can be accomplished using several protocols.

The classical approach involves reacting the carboxylic acid with ethanol under acidic catalysis. orgsyn.org More contemporary methods may use activating agents to facilitate the reaction. A particularly efficient, modified procedure involves dissolving indole-2-carboxylic acid in thionyl chloride (SOCl₂) at 0°C to form the acyl chloride intermediate. nih.gov After removing the excess thionyl chloride, the resulting oil is treated with absolute ethanol at room temperature. This method has been reported to yield the desired ethyl 1H-indole-2-carboxylate in 93% yield after recrystallization. nih.gov

Table 3: Methods for Esterification of Indole-2-carboxylic Acid

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Ethanol, Sulfuric acid | - | - | orgsyn.org |

| Ethanol, Hydrochloric acid | - | - | orgsyn.org |

This route is advantageous when indole-2-carboxylic acid is readily available or easily synthesized. orgsyn.org

Other Cycloaddition and Condensation Reactions

Beyond the classical methods, several other condensation and cycloaddition reactions have been developed for the synthesis of the indole-2-carboxylate core. These often provide access to diverse substitution patterns under mild conditions.

A ligand-free, copper-catalyzed cascade process has been developed, starting from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. rsc.org This method proceeds through a condensation/coupling/deformylation sequence and works well for iodo-, bromo-, and chloro-substituted substrates. rsc.org An improved version of this condensation utilizes ionic liquids and controlled microwave irradiation (100 W) at 50 °C, offering advantages in terms of high yields, short reaction times, and mild conditions. researchgate.net

Another strategy involves the condensation of 2-dimethylaminobenzaldehydes with nitroacetic acid esters, providing a single-step method to produce indole-2-carboxylates in moderate yields (22–59%). researchgate.net Condensation of indoles with α-keto acids like pyruvic acid has also been shown to produce indolyl carboxylic acids under mild, aqueous conditions. nih.gov

Furthermore, dearomative cycloaddition reactions represent a modern approach to constructing complex, three-dimensional structures from simple indoles. These include:

[3+2] Cycloaddition: A photocatalyzed reaction between indoles and vinyldiazo reagents, enabled by an oxidizing chromium photocatalyst, yields fused indoline (B122111) compounds. nih.gov

[2+2] Cycloaddition: A visible-light-promoted intermolecular reaction between indoles and olefins provides access to cyclobutane-fused indolines with excellent regio- and stereoselectivity. rsc.org

[4+3] Cycloaddition: The reaction of 3-alkenylindoles with in-situ generated oxyallyl cations furnishes complex cyclohepta[b]indoles. uchicago.edu

Regioselective Functionalization at the Indole 3-Position

Once the ethyl indole-2-carboxylate core is synthesized, the introduction of the cyanomethyl group at the C3 position is required. The indole ring is inherently nucleophilic at this position, making it susceptible to electrophilic substitution. orgsyn.org

Photoredox Catalyzed Cyanomethylation

A highly effective and modern method for introducing the cyanomethyl group is through photoredox catalysis. nih.govnih.gov This approach allows for the direct C-H functionalization of the indole ring under mild conditions, avoiding harsh reagents and multiple synthetic steps. nih.govacs.org

The reaction typically employs a photocatalyst, such as an iridium complex (e.g., Ir(ppy)₃), bromoacetonitrile (B46782) as the cyanomethyl radical source, and a visible light source like blue LEDs. nih.govacs.org The proposed mechanism begins with the photo-excited catalyst reducing bromoacetonitrile via a single-electron transfer (SET), generating a cyanomethyl radical. nih.gov This radical then adds to the electron-rich C3 position of the indole substrate. The resulting radical intermediate is subsequently oxidized to complete the catalytic cycle and yield the C3-cyanomethylated product.

This methodology is compatible with a wide range of functional groups on the indole ring, including esters, halogens, and ethers, affording products in moderate to high yields. nih.govnih.gov

Table 4: Photoredox Cyanomethylation of Indole Derivatives

| Substrate | Photocatalyst | Radical Source | Light Source | Yield | Reference |

|---|---|---|---|---|---|

| Various Indoles | Iridium or Ruthenium complexes | Bromoacetonitrile | Blue LEDs | 16-90% | nih.govnih.gov |

This reaction provides rapid access to synthetically valuable cyanomethyl indoles, which are important precursors for various biologically active compounds. nih.gov

Radical Addition Methodologies for C-3 Cyanomethylation

The introduction of a cyanomethyl group at the C-3 position of the indole nucleus via radical pathways represents a powerful and direct approach. Photoredox catalysis, in particular, has emerged as a key technology for this transformation, allowing for the generation of cyanomethyl radicals under mild conditions.

In a notable study, the direct cyanomethylation of indoles was achieved using a photocatalyst and blue LED light. mdpi.com The proposed mechanism involves the single-electron reduction of a cyanomethyl halide, such as bromoacetonitrile, by the photo-excited catalyst. This generates a cyanomethyl radical, which then undergoes addition to the electron-rich C-3 position of the indole ring. Subsequent oxidation and deprotonation steps yield the final 3-cyanomethylated indole product.

This method has been successfully applied to indoles bearing an ethyl ester at the C-2 position. The reaction demonstrates good functional group tolerance, providing the desired C-3 cyanomethylated product, ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate, in a respectable yield.

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethyl 1H-indole-2-carboxylate | This compound | 51 |

| 2-Methylindole | 3-(Cyanomethyl)-2-methyl-1H-indole | 41 |

| 2-Phenyl-1H-indole | 3-(Cyanomethyl)-2-phenyl-1H-indole | 81 |

C(3)-H Activation and Derivatization Strategies

Direct functionalization of the C-3 position of indoles through C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. While radical additions are one form of C-H functionalization, other catalytic approaches have also been developed. These methods often rely on the inherent nucleophilicity of the indole C-3 position.

Visible-light photocatalysis has been shown to be an effective strategy for the direct C3-H cyanomethylation of related N-heterocycles, such as 2H-indazoles, using bromoacetonitrile as the radical source. acs.orgnih.gov This process involves the generation of a cyanomethyl radical that directly attacks the C-3 position of the heterocycle, followed by an oxidation and deprotonation sequence to restore aromaticity. acs.org Such methodologies highlight the potential for direct, dehydrogenative C-H cyanomethylation of the indole ring under mild, light-mediated conditions.

Furthermore, transition-metal-catalyzed C-H activation provides another powerful tool for C-3 functionalization. For instance, palladium-catalyzed C3-arylation of indoles with aryl ketones has been achieved through a process involving C-C bond cleavage of the ketone and subsequent C-H activation of the indole. rsc.org This demonstrates that the C3-H bond is susceptible to catalytic activation, opening avenues for various coupling partners beyond aryl groups. While not yet explicitly demonstrated for cyanomethylation with this specific catalytic system, the principle of activating the C3-H bond for cross-coupling reactions is well-established.

Transformations at the Indole Nitrogen (N-1)

Modification of the indole nitrogen (N-1) is a common strategy to modulate the biological activity and physicochemical properties of indole-containing compounds. Various methods have been developed for the N-functionalization of ethyl 1H-indole-2-carboxylate.

The alkylation of the N-1 position of ethyl indole-2-carboxylate can be achieved under various basic conditions. A straightforward and efficient method involves the use of aqueous potassium hydroxide (KOH) in acetone. mdpi.com This system allows for the deprotonation of the indole nitrogen, forming the corresponding anion, which then reacts with an alkylating agent like allyl bromide or benzyl bromide to afford the N-alkylated products in excellent yields. mdpi.com The conditions can be controlled to favor either N-alkylation of the ester or subsequent hydrolysis to the N-alkylated carboxylic acid by adjusting the amount of KOH and the reaction temperature. mdpi.com

A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, showcasing a highly efficient approach to generating N-alkylated indole scaffolds.

| Alkylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | 96 |

| Benzyl bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | 98 |

The introduction of a cyanomethyl group at the N-1 position can be accomplished using standard N-alkylation protocols. A general and effective procedure for the N-alkylation of substituted ethyl indole-2-carboxylates involves reacting the indole with an appropriate alkyl halide in the presence of a base like potassium carbonate and a catalyst such as sodium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Following this general methodology, the synthesis of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate can be plausibly achieved by using chloroacetonitrile or bromoacetonitrile as the alkylating agent. The reaction would proceed via the formation of the indole anion by potassium carbonate, followed by nucleophilic attack on the electrophilic carbon of the cyanomethyl halide to furnish the desired N-cyanomethylated product.

Green Chemistry Principles and Sustainable Synthesis Routes

The integration of green chemistry principles into the synthesis of indoles and their derivatives is of growing importance to minimize environmental impact. Key strategies include the use of greener solvents, alternative energy sources, and the development of atom-economical multicomponent reactions.

Microwave-assisted synthesis has been highlighted as an environmentally friendly, rapid, and efficient methodology for preparing indole derivatives. acs.orgnih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

The use of sustainable solvents, particularly water, is another cornerstone of green indole synthesis. chemrxiv.org Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Several protocols for indole synthesis, such as halogen-catalyzed condensations, have been successfully adapted to aqueous media. chemrxiv.org Furthermore, the development of multicomponent reactions for indole synthesis embodies the principles of atom and step economy. An innovative two-step, one-pot reaction from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides delivers the indole core under mild conditions using ethanol as a solvent and without the need for a metal catalyst. nih.gov These approaches reduce waste, energy consumption, and the use of hazardous materials, aligning with the core tenets of sustainable chemical manufacturing. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Cyanomethyl 1h Indole 2 Carboxylate

Transformations of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a valuable synthon that can be converted into several other functional groups, including carboxylic acids, esters, amides, and amines.

Hydrolysis Reactions

The hydrolysis of the nitrile in the cyanomethyl group of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate can be achieved under both acidic and alkaline conditions to yield the corresponding carboxylic acid, ethyl 3-(carboxymethyl)-1H-indole-2-carboxylate. This transformation proceeds through an intermediate amide.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, which protonates the nitrogen atom, rendering the carbon atom more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation from water yields the amide intermediate. Further hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification, provides the carboxylic acid. libretexts.org While specific studies on this compound are not extensively documented, the hydrolysis of the closely related indole-3-acetonitrile (B3204565) to indole-3-acetic acid is a well-established reaction in auxin biosynthesis and synthetic chemistry. nih.govwikipedia.org

Table 1: General Conditions for Hydrolysis of Indole-3-acetonitrile Derivatives

| Reagents | Conditions | Product |

| Dilute HCl | Heat (reflux) | Indole-3-acetic acid |

| NaOH solution | Heat (reflux), then acidify | Indole-3-acetic acid |

Alcoholysis Processes

The cyanomethyl group can undergo alcoholysis, in the presence of an acid catalyst such as hydrogen chloride, to form an imino ester salt, commonly known as a Pinner salt. This reaction, known as the Pinner reaction, is carried out under anhydrous conditions to prevent the formation of the corresponding ester. nrochemistry.comwikipedia.org The Pinner salt is a versatile intermediate that can be subsequently converted to an ester upon reaction with water.

For this compound, treatment with an alcohol (e.g., methanol) in the presence of dry HCl gas would be expected to yield the corresponding methyl imidate hydrochloride at the 3-position. Subsequent hydrolysis of this intermediate would provide methyl 3-(methoxycarbonylmethyl)-1H-indole-2-carboxylate. The Pinner reaction is a general method for converting nitriles to esters and is applicable to a wide range of aliphatic and aromatic nitriles. organic-chemistry.org

Table 2: Pinner Reaction and Subsequent Hydrolysis

| Reactant | Reagents | Intermediate | Final Product (after hydrolysis) |

| R-CN | 1. R'OH, HCl (anhydrous) | R-C(=NH₂⁺Cl⁻)-OR' | R-COOR' |

| This compound | 1. CH₃OH, HCl (anhydrous) | (Intermediate Pinner Salt) | Ethyl 2-(ethoxycarbonyl)-1H-indole-3-acetate |

Hydrazinolysis Reactions

The reaction of the cyanomethyl group with hydrazine (B178648) hydrate (B1144303) can lead to the formation of various nitrogen-containing heterocycles. While the direct hydrazinolysis of the cyanomethyl group to form a hydrazide is not the typical outcome, nitriles can react with hydrazine under certain conditions to form more complex products. For instance, the treatment of indole-3-acetonitrile with anhydrous hydrazine has been reported to yield 4-amino-3,5-di(3-indolylmethyl)-s-triazole, indicating a more complex reaction pathway than simple addition to the nitrile. nih.govmdpi.com This suggests that the cyanomethyl group in this compound might also undergo cyclization reactions with hydrazine rather than forming a simple hydrazide at this position.

However, the ester group at the C2 position is readily susceptible to hydrazinolysis. The reaction of ethyl 1H-indole-2-carboxylates with hydrazine hydrate typically results in the formation of the corresponding carbohydrazide (B1668358). nih.govresearchgate.net Therefore, when this compound is treated with hydrazine, the primary reaction is expected to occur at the ester moiety.

Reduction Pathways

The cyanomethyl group can be reduced to an aminoethyl group, providing a route to tryptamine (B22526) derivatives. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction mechanism involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the primary amine. An aqueous workup is necessary to protonate the resulting amine. nih.gov

Catalytic hydrogenation is another method for the reduction of nitriles. Various catalysts, such as platinum on carbon (Pt/C) or Raney nickel, under a hydrogen atmosphere can be employed. However, the conditions for catalytic hydrogenation of indole (B1671886) derivatives must be carefully controlled to avoid reduction of the indole ring itself. nih.gov The selective reduction of the nitrile group in the presence of the ester can be challenging, and often both functional groups may be reduced depending on the reagent and conditions used.

Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether or THF2. Aqueous workup | Primary amine |

| Catalytic Hydrogenation (e.g., H₂, Pt/C) | Varies (pressure, temperature, solvent) | Primary amine |

Reactivity of the Ester Moiety

The ethyl ester at the C2 position of the indole ring is a classic functional group that undergoes typical ester reactions.

Transesterification Reactions

Transesterification of the ethyl ester in this compound can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the corresponding methyl ester, mthis compound. mdpi.com

This reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used. The use of sodium alkoxides is a common method for base-catalyzed transesterification. mdpi.com While the presence of the cyanomethyl group at the 3-position might influence the reactivity of the ester, the fundamental mechanism of transesterification is expected to remain the same.

Table 4: Transesterification of Ethyl Indole-2-carboxylate (B1230498)

| Starting Material | Reagents | Product | Yield |

| Ethyl 1H-indole-2-carboxylate | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | Not specified |

Hydrazinolysis of the Ester for Carboxylic Acid Derivatives

The transformation of the ester functional group in indole derivatives, such as this compound, into carboxylic acid derivatives is a crucial step in the synthesis of various biologically active compounds. One common method to achieve this is through hydrazinolysis, which involves reacting the ester with hydrazine hydrate. This reaction effectively converts the ethyl ester into the corresponding carbohydrazide.

The process typically involves refluxing the ethyl indol-2-carboxylate derivative with hydrazine hydrate in a suitable solvent, commonly ethanol. nih.govmdpi.com The reaction proceeds to yield 3-(cyanomethyl)-1H-indole-2-carbohydrazide. This carbohydrazide is a versatile intermediate that can be further modified. For instance, it can undergo condensation reactions with various aromatic aldehydes and ketones to form hydrazones. mdpi.com These subsequent reactions open pathways to a diverse range of heterocyclic compounds with potential pharmacological applications. researchgate.netnih.govrsc.org

The general reaction scheme for the hydrazinolysis of an ethyl indole-2-carboxylate is as follows:

Starting Material: Ethyl Indole-2-carboxylate Derivative

Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O)

Solvent: Ethanol

Condition: Reflux

Product: Indole-2-carbohydrazide Derivative

This method has been successfully applied to a variety of ethyl and methyl indol-2-carboxylates to produce the corresponding hydrazides in high yields, often around 90%. nih.govmdpi.com The resulting carbohydrazide is a stable, crystalline solid, making it a convenient building block for further synthetic transformations. nih.gov

Electrophilic and Nucleophilic Substitutions on the Indole Ring

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. However, the presence of multiple C-H bonds presents a challenge for site selectivity. nih.gov Directing groups are often employed to control the position of functionalization on the indole core, particularly for the less reactive C4 to C7 positions on the benzene (B151609) portion of the ring. nih.govchim.it

Recent advancements in C-H functionalization have provided powerful tools for the direct introduction of substituents onto the indole nucleus, avoiding the need for pre-functionalized starting materials. The cyanomethyl group at the C-3 position of the indole can influence the regioselectivity of these reactions. While the primary role of directing groups is often chelation assistance with a metal catalyst, the electronic and steric properties of existing substituents also play a significant role.

Transition metal catalysis, particularly with rhodium and ruthenium, has been instrumental in achieving regioselective C-H alkenylation. goettingen-research-online.denih.govnih.gov In many instances, a directing group is installed at the N-1 position to guide the metal catalyst to a specific C-H bond. nih.govrsc.org For example, a pyridinyl directing group can facilitate Rh(III)-catalyzed C-H alkenylation at the C-7 position. nih.govrsc.org The mechanism of these reactions generally involves the coordination of the directing group to the metal center, followed by C-H activation to form a metallacycle intermediate. goettingen-research-online.de Subsequent steps involve coordination of the alkene, insertion into the metal-carbon bond, and reductive elimination to afford the alkenylated product. goettingen-research-online.de

The cyanomethyl group itself is not typically used as a primary directing group for C-H activation. However, its presence at C-3 can electronically influence the reactivity of other positions on the indole ring. The alkenylation of indoles is a well-established transformation, and the regioselectivity can be controlled by the choice of catalyst, directing group, and reaction conditions. beilstein-journals.orgglobethesis.com

Functionalization of the benzene core of the indole ring (positions C-4, C-5, C-6, and C-7) is significantly more challenging than modifications at the C-2 or C-3 positions due to the inherent reactivity of the pyrrole (B145914) ring. nih.govacs.org Achieving site-selectivity at these positions typically requires the installation of a directing group on the indole nitrogen. nih.govresearchgate.net

Various directing groups have been developed to facilitate C-H functionalization at the C-7 position, including phosphinoyl and pivaloyl groups. researchgate.netresearchgate.net These groups coordinate to a metal catalyst (e.g., Palladium or Rhodium) and direct the functionalization to the adjacent C-7 position. researchgate.net This strategy has been successfully employed for arylation, olefination, and acylation reactions at the C-7 position. acs.org

Table 1: Examples of Directing Groups for C-7 Functionalization of Indoles

| Directing Group | Metal Catalyst | Type of Functionalization |

| N-P(O)tBu₂ | Palladium | Arylation |

| N-Pivaloyl | Rhodium | Alkenylation |

| N-Pyrimidinyl | Rhodium | Arylation |

| N-Pyridinyl | Rhodium | Alkenylation, Alkynylation |

The choice of the directing group and the catalytic system is crucial for achieving high regioselectivity. researchgate.net For instance, the use of a phosphinoyl-directing group in the presence of a palladium catalyst and a pyridine-type ligand has been shown to be highly effective for the C-7 arylation of indoles with arylboronic acids. researchgate.net Following the desired functionalization, these directing groups can often be removed, providing access to C-7 substituted indoles that would be difficult to synthesize through other methods. goettingen-research-online.de

Cyclization and Annulation Reactions Leading to Fused Systems

This compound and its derivatives are valuable precursors for the synthesis of fused polycyclic indole systems. These reactions often involve the participation of the functional groups at the C-2 and C-3 positions to construct new rings onto the indole scaffold.

One notable example is the intramolecular cyclization of N-substituted indole-2-carboxylates. For instance, aryl free radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl or N-propargyl groups can trigger intramolecular cyclizations. dntb.gov.ua This can lead to the formation of novel, fused heterocyclic systems, such as pyrrolo[3,2,1-ij]quinoline derivatives, through a 6-endo-trig cyclization pathway. dntb.gov.uanih.gov

Furthermore, the reaction of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine hydrate can lead directly to cyclized products, such as 3H-pyridazino[4,5-b]indol-4(5H)-ones, instead of the expected hydrazones. nih.gov This demonstrates the propensity of suitably substituted indoles to undergo cyclization reactions. The cyanomethyl group in this compound can also participate in cyclization reactions. For example, 3-cyanoacetyl indoles react with various reagents to form fused pyran and other heterocyclic rings. nih.gov

These cyclization and annulation strategies provide access to complex, multi-ring systems that are of interest in medicinal chemistry and materials science. The specific outcome of the reaction is highly dependent on the nature of the substituents on the indole ring and the reaction conditions employed.

Mechanistic Elucidation of Key Transformations and Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The mechanistic pathways for C-H functionalization and cyclization reactions have been the subject of detailed investigation.

For transition metal-catalyzed C-H functionalization reactions, a common mechanistic cycle involves several key steps. In the case of rhodium-catalyzed C-7 alkenylation of indoles with a directing group, the proposed mechanism begins with the coordination of the indole's directing group to the active Rh(III) catalyst. goettingen-research-online.de This is followed by a concerted metalation-deprotonation step to form a six-membered rhodacycle intermediate. goettingen-research-online.de Subsequent ligand exchange with the alkene, followed by regioselective insertion of the alkene into the Rh-C bond, generates a larger ring intermediate. goettingen-research-online.de The final steps involve β-hydride elimination to form the alkenylated product and regeneration of the active catalyst. goettingen-research-online.de Kinetic isotope effect studies often show a significant value, indicating that the C-H bond cleavage is involved in the rate-determining step of the reaction. globethesis.com

In radical-mediated cyclization reactions, the mechanism typically involves the generation of a radical species, which then undergoes an intramolecular addition to an unsaturated bond. For example, the cyclization of N-allyl indole derivatives initiated by a radical initiator like AIBN proceeds via a 6-endo-trig pathway to form fused ring systems. nih.gov

The mechanism of photoredox-catalyzed reactions, such as the cyanomethylation of indoles, involves the generation of a cyanomethyl radical from a suitable precursor like bromoacetonitrile (B46782). escholarship.org The photocatalyst, upon excitation by light, initiates an electron transfer process that leads to the formation of the radical. This radical then adds to the indole ring, typically at the C-3 position, to form the cyanomethylated product. escholarship.org

Applications of Ethyl 3 Cyanomethyl 1h Indole 2 Carboxylate in Advanced Organic and Materials Synthesis

As a Versatile Building Block for Complex Organic Molecules

The indole-2-carboxylate (B1230498) framework is a recurring motif in numerous natural products and pharmacologically active compounds. mdpi.comnih.gov The ester and, particularly, the cyanomethyl group of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate serve as functional handles for extensive molecular elaboration. The cyanomethyl group is especially useful; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions, making it a linchpin for building molecular complexity.

For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation. orgsyn.org Simultaneously, the nitrile of the cyanomethyl group can be transformed into various other functional groups. This dual functionality allows for the stepwise or concurrent construction of intricate molecular architectures, making it a preferred starting material for generating libraries of compounds for drug discovery and materials science.

Precursor for Indole (B1671886) Alkaloid Scaffolds and Analogs

Indole alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. encyclopedia.pub Many of these compounds are derived biosynthetically from the amino acid tryptophan, which features an ethylamine (B1201723) side chain at the C3 position of the indole ring.

This compound is an excellent synthetic precursor for mimics of these natural structures. The cyanomethyl group can be readily reduced to a 2-aminoethyl side chain, thus forming a tryptamine (B22526) derivative. tci-thaijo.org Tryptamines are the core scaffold of numerous alkaloids, neurotransmitters like serotonin, and synthetic drugs. nih.govresearcher.life This transformation allows chemists to synthesize a variety of tryptamine analogs by modifying the indole ring or the amino group, providing access to novel compounds that can be screened for biological activity. nih.gov The ability to construct these fundamental alkaloid backbones underscores the compound's importance in natural product synthesis and medicinal chemistry. orgsyn.org

Development of Novel Heterocyclic Systems

The reactivity of the cyanomethyl group makes this compound a powerful tool for the synthesis of new heterocyclic systems. dntb.gov.ua The nitrile and the adjacent active methylene (B1212753) group can participate in a variety of cyclization and condensation reactions to form fused or linked heterocycles.

For example, derivatives of this compound can react with various reagents to construct new rings fused to the indole core. Research has shown that related 3-cyanoacetyl indoles can undergo multi-component reactions to yield complex hybrid heterocycles such as indole-pyridines and indole-pyrans. nih.gov Similarly, the functional groups on this compound can be used to build other ring systems, such as thiazoles or oxadiazoles, by reacting with appropriate bifunctional reagents. researchgate.netgsconlinepress.com This capacity for ring construction is crucial for developing novel chemical entities with unique three-dimensional shapes and properties, which is a key goal in modern drug discovery and materials science.

Contributions to Chemical Probe and Scaffold Libraries for Biological Research (mechanistic insights)

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, and this compound provides a direct route to a multitude of derivatives for biological screening. The C3-cyanomethyl group acts as a versatile anchor for introducing a wide range of substituents, enabling systematic exploration of structure-activity relationships (SAR).

HIV-1 integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov Research has identified indole-2-carboxylic acid as a promising scaffold for developing integrase strand transfer inhibitors (INSTIs). rsc.orgresearchgate.net The core structure is capable of chelating essential magnesium ions in the enzyme's active site. nih.gov

The development of potent inhibitors has shown that introducing a "long branch" at the C3 position of the indole ring significantly enhances inhibitory activity. nih.govnih.gov this compound is an ideal starting material for creating these C3 modifications. The cyanomethyl group can be converted into a longer chain, often terminating in an aryl group, which can then interact with a hydrophobic pocket near the active site of the integrase enzyme, thereby increasing binding affinity and potency. nih.govnih.gov This strategic modification has led to the discovery of derivatives with potent anti-integrase effects. nih.gov

| Compound | C3-Substitution | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent Compound | -H | >50 | nih.gov |

| Derivative 15 | Long-chain p-trifluorophenyl | 6.85 | nih.gov |

| Derivative 18 | Long-chain o-fluorophenyl | 5.59 | nih.gov |

| Derivative 20a | Optimized long branch | 0.13 | nih.govnih.gov |

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators involved in conditions like asthma and allergic rhinitis. nih.gov Their effects are mediated through receptors, primarily the CysLT1 receptor. wikipedia.org A novel class of potent and selective CysLT1 antagonists has been developed based on a 3-substituted 1H-indole-2-carboxylic acid scaffold. nih.govnih.gov

In this context, the substituent at the C3 position is critical for high-affinity binding to the receptor. The synthetic route to these antagonists can readily start from a precursor like this compound. The cyanomethyl group can be hydrolyzed to indole-3-acetic acid, which is then coupled with various amines to create the α,β-unsaturated amide moieties found to be crucial for potent antagonist activity. nih.gov This modular approach has enabled the synthesis of highly potent compounds, such as 17k, which demonstrates significantly greater CysLT1 antagonist activity than the marketed drug montelukast. nih.govnih.govacs.org

| Compound | General C3-Structure | CysLT₁ IC₅₀ (µM) | Reference |

|---|---|---|---|

| Hit Compound 1 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl ester | 0.66 | nih.gov |

| Derivative 17a | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl amide | 0.29 | nih.gov |

| Derivative 17k | Optimized (E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | 0.0059 | nih.govnih.govacs.org |

| Montelukast | Marketed Drug (for comparison) | 0.011 | nih.gov |

Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. The derivatives synthesized from this compound serve as powerful probes for just this purpose. The HIV-1 integrase inhibitors developed from this scaffold have provided mechanistic insights into the enzyme's function and the structural requirements for potent inhibition. nih.gov Similarly, the highly selective CysLT1 antagonists allow researchers to specifically block this receptor and study its role in inflammatory signaling pathways without affecting the related CysLT2 receptor. nih.gov The ability to systematically modify the core structure allows for the fine-tuning of properties like potency and selectivity, leading to the creation of optimized molecular tools for biological interrogation.

Potential in Functional Material Design and Polymer Chemistry

The indole ring system is a highly versatile scaffold that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. goettingen-research-online.denih.gov Derivatives of indole are integral to the design of functional organic materials due to their unique electronic and optical properties. goettingen-research-online.de this compound, a multifunctional indole derivative, represents a promising building block for the synthesis of advanced polymers and functional materials. Its potential stems from the combination of a rigid, electron-rich indole core with two versatile functional groups: an ethyl carboxylate and a cyanomethyl group. These features allow for its incorporation into various polymer architectures, leading to materials with tailored thermal, electronic, and optical characteristics.

The indole nucleus itself is a key contributor to the desirable properties of materials. Its aromatic and planar structure can enhance the thermal stability and rigidity of polymer chains. acs.orgnih.gov Research into indole-based aromatic polyesters has demonstrated that incorporating this moiety leads to polymers with high glass-transition temperatures (Tg), reaching up to 113 °C, and robust thermal stability. acs.orgnih.gov Furthermore, the indole ring is electroactive and often fluorescent, making it a valuable component in the design of organic electronic materials. rsc.org For instance, polymers incorporating indole derivatives have been shown to possess strong solid-state fluorescence and electroactivity, suggesting their utility in applications such as organic light-emitting diodes (OLEDs) and sensors. rsc.orgresearchgate.net

The functional groups of this compound provide multiple pathways for polymerization and material functionalization.

Ethyl Carboxylate Group: The ester functional group is a classic handle for polymerization. It can readily participate in polycondensation reactions, such as transesterification with diols, to form polyesters. acs.orgnih.gov This approach has been successfully used to synthesize a series of indole-based polyesters by polymerizing indole-dicarboxylate monomers with various aliphatic diols. acs.org The resulting polymers exhibit not only enhanced thermal properties but also tunable glass transition temperatures, depending on the length of the diol comonomer. nih.gov Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides another route for creating polyamides via reaction with diamines, further expanding the range of possible polymer structures. mdpi.com

Cyanomethyl Group: The cyanomethyl (-CH₂CN) group offers significant versatility for both polymerization and post-polymerization modification. The nitrile (cyano) group is a valuable synthetic precursor that can be chemically transformed into various other functionalities, such as amines, amides, or carboxylic acids. organic-chemistry.org This allows for the chemical properties of the final material to be fine-tuned after the polymer backbone has been formed. For example, the reduction of the nitrile to a primary amine would introduce reactive sites for cross-linking or for grafting other molecules onto the polymer chain. In materials science, nitrile-functionalized polymers are known to exhibit unique electronic properties and can enhance intermolecular interactions, which can be beneficial for applications in organic electronics. researchgate.net

The combination of these reactive sites on a single indole monomer opens up possibilities for creating complex and highly functional polymer architectures. This compound could be used to synthesize linear polymers like polyesters and polyamides, or it could be modified to act as a cross-linking agent or a functional pendant group on other polymer backbones. The inherent optical and electronic properties of the indole core, coupled with the synthetic versatility of its substituents, make it a highly promising candidate for the development of next-generation functional materials. rsc.orgias.ac.in

Table 1: Thermal Properties of Indole-Based Polymers

| Polymer Type | Monomers | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |

|---|---|---|---|---|

| Poly(N-arylene diindolylmethane) | 3,3′-diindolylmethane and activated difluoro monomers | Not Reported | ≥ 377 °C | rsc.org |

| Indole-Based Aromatic Polyester | Indole-dicarboxylate and 1,4-butanediol | 113 °C | ~350 °C | acs.orgnih.gov |

| Indole-Based Aromatic Polyester | Indole-dicarboxylate and 1,6-hexanediol | 94 °C | ~360 °C | acs.orgnih.gov |

| Indole-Based Aromatic Polyester | Indole-dicarboxylate and 1,8-octanediol | 81 °C | ~370 °C | acs.orgnih.gov |

Table 2: Optical Properties of Indole-Based Functional Polymers

| Polymer | Key Structural Feature | Property | Finding | Reference |

|---|---|---|---|---|

| Poly(N-arylene diindolylmethane) with sulfonyl units | Indole and sulfonyl groups | Fluorescence | Good blue-light emitter with a high quantum yield of 21.6% in the solid state. | rsc.org |

| Pyridopyrazino[2,3-b]indole Derivatives | Fused Indole-Pyrazine System | Emission | Show blue-green emission in solution and some exhibit aggregation-induced emission (AIE). | ias.ac.in |

| Poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] cyclized to Poly(2-ethyl-3-methyl-1H-indole) | Polyindole | Photoluminescence | The resulting polyindole showed a significant increase in luminescence intensity compared to the precursor polymer. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Cyanomethyl 1h Indole 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton in the molecule. The analysis of a closely related compound, ethyl 3-methyl-1H-indole-2-carboxylate, provides a basis for these predictions. researchgate.net The spectrum is expected to feature signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the cyanomethyl group, the ethyl ester protons, and the N-H proton of the indole ring.

The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). Their specific chemical shifts and coupling constants are determined by their position relative to the electron-donating and electron-withdrawing groups on the indole core. For instance, in various indole-2-carboxylate (B1230498) derivatives, the indole protons typically appear between δ 7.00 and 7.70 ppm. mdpi.com

A key feature would be a singlet for the methylene protons (CH₂) of the cyanomethyl group attached to C-3. The ethyl ester group would present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), resulting from coupling with each other. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (often > δ 8.5 ppm), the position of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive, based on data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 8.5 | br s |

| H-4, H-5, H-6, H-7 | 7.0 - 7.8 | m |

| -OCH₂CH₃ | ~ 4.3 | q |

| -CH₂CN | ~ 4.0 | s |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 13 carbon atoms.

The carbonyl carbon of the ethyl ester (C=O) would appear significantly downfield, typically in the range of δ 160-165 ppm. mdpi.com The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm). The C-2 and C-3 carbons are of particular interest. The C-2 carbon, being attached to the carboxylate group, would be downfield, while the C-3 carbon, bearing the cyanomethyl group, would be more upfield. In various indole derivatives, the indole carbons are observed from δ 103.0 to 138.0 ppm. mdpi.com

The nitrile carbon (-C≡N) of the cyanomethyl group has a characteristic chemical shift, typically appearing around δ 115-120 ppm. The methylene carbon of the cyanomethyl group (-CH₂CN) would be found in the aliphatic region. The ethyl ester carbons (-OCH₂CH₃) would show two signals, one for the methylene carbon around δ 60 ppm and one for the methyl carbon around δ 14 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, based on data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 - 165 |

| C-2, C-3a, C-7a | 125 - 140 |

| C-4, C-5, C-6, C-7 | 110 - 128 |

| C≡N | 115 - 120 |

| C-3 | ~105 |

| -OCH₂CH₃ | ~61 |

| -CH₂CN | ~15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. This would be crucial for assigning the adjacent protons within the aromatic system of the indole ring and for confirming the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link each proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the -CH₂CN, -OCH₂CH₃, and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected from the methylene protons of the cyanomethyl group to C-2, C-3, and C-3a of the indole ring, and from the N-H proton to C-2, C-3, and C-7a, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂N₂O₂), the calculated exact mass allows for unambiguous molecular formula confirmation.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon electron ionization (EI), the molecular ion ([M]⁺) would be expected. A characteristic fragmentation of indole derivatives is the formation of a quinolinium ion. chemicalbook.com For the title compound, key fragmentation pathways could include the loss of the ethoxy radical (-•OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). Another likely fragmentation is the loss of the cyanomethyl radical (-•CH₂CN). The fragmentation of 1H-indole-3-acetonitrile, a related structure, is well-documented and can provide insights into the behavior of the cyanomethyl group upon ionization. nist.govnist.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₃N₂O₂⁺ | 229.0972 |

| [M+Na]⁺ | C₁₃H₁₂N₂O₂Na⁺ | 251.0791 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the structure of the parent compound, ethyl 1H-indole-2-carboxylate, has been reported. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to specific functional groups, providing confirmation of the molecular structure.

For this compound, several key vibrational bands are expected:

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and cyanomethyl groups) appear just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity band characteristic of the nitrile group is expected in the 2210-2260 cm⁻¹ region. This is a highly diagnostic peak for the presence of the cyanomethyl group.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected between 1680-1750 cm⁻¹. The exact position is influenced by conjugation with the indole ring.

C=C Stretches: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group will give rise to strong bands in the 1000-1300 cm⁻¹ range.

These vibrational frequencies can be influenced by intermolecular interactions, such as the hydrogen bonding discussed in the context of X-ray crystallography. researchgate.net

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Nitrile C≡N | Stretch | 2210 - 2260 |

| Ester C=O | Stretch | 1680 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components.

The indole nucleus presents several key vibrational modes. A sharp absorption band corresponding to the N-H stretching vibration is anticipated in the region of 3400-3500 cm⁻¹. aip.orgresearchgate.net The aromatic C-H stretching vibrations of the benzene and pyrrole (B145914) rings of the indole moiety typically appear just above 3000 cm⁻¹. researchgate.net Furthermore, the characteristic stretching of the aromatic C=C bonds within the indole ring would produce strong peaks in the 1500-1620 cm⁻¹ region. researchgate.net

The ethyl ester functional group introduces a very strong and prominent absorption band due to the carbonyl (C=O) stretching vibration, which is expected to be in the range of 1715-1735 cm⁻¹ for α,β-unsaturated esters. blogspot.comorgchemboulder.com The conjugation of the carbonyl group with the indole ring system can slightly lower this frequency compared to a simple aliphatic ester. orgchemboulder.com Additionally, two distinct C-O stretching vibrations associated with the ester linkage are predicted to appear in the 1300-1000 cm⁻¹ range, often referred to as the "fingerprint" region for esters. blogspot.comdocbrown.infospectroscopyonline.com

The cyanomethyl group (-CH₂C≡N) will be clearly identifiable by the C≡N (nitrile) stretching vibration. This is a sharp band of medium intensity, typically appearing in the 2240-2260 cm⁻¹ range for unconjugated nitriles. researchgate.net The methylene (-CH₂) bridge in this group, along with the ethyl group of the ester, will contribute to the aliphatic C-H stretching vibrations, usually observed between 2850 and 3000 cm⁻¹. docbrown.info

A summary of the predicted key IR absorption bands is presented in the table below.

| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Indole Ring | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | Indole Ring | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl & Cyanomethyl | 2850 - 3000 | Medium |

| C≡N Stretch | Nitrile | 2240 - 2260 | Medium, Sharp |

| C=O Stretch | Ethyl Ester (Conjugated) | 1715 - 1735 | Strong, Sharp |

| Aromatic C=C Stretch | Indole Ring | 1500 - 1620 | Medium to Strong |

| Asymmetric & Symmetric C-O-C Stretch | Ethyl Ester | 1300 - 1000 | Strong, Broad |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides vibrational information that is complementary to IR spectroscopy. In general, symmetric vibrations and bonds involving non-polar groups tend to produce strong Raman signals.

For this compound, the nitrile (C≡N) stretching vibration is expected to be a particularly strong and sharp band in the Raman spectrum, typically appearing in the 2240-2260 cm⁻¹ region. morressier.comresearchgate.net This is a highly characteristic signal for nitrile-containing compounds. morressier.com

The indole ring will also give rise to several prominent Raman bands. The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are typically strong in the Raman spectrum and appear in the fingerprint region. nih.govmontclair.edu Specific strong bands for indole have been identified, which are crucial for its characterization. nih.govmontclair.edu

The carbonyl (C=O) stretch of the ester group, while very strong in the IR spectrum, will also be present in the Raman spectrum, expected around 1715-1735 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic indole ring are also expected to be Raman active, appearing in the 1500-1650 cm⁻¹ range. researchgate.net Aliphatic C-H stretching and bending vibrations from the ethyl and cyanomethyl groups will also be observable. researchgate.net

A summary of the predicted key Raman shifts is provided below.

| Predicted Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Indole Ring | > 3000 | Medium |

| Aliphatic C-H Stretch | Ethyl & Cyanomethyl | 2850 - 3000 | Strong |

| C≡N Stretch | Nitrile | 2240 - 2260 | Strong, Sharp |

| C=O Stretch | Ethyl Ester | 1715 - 1735 | Medium |

| Aromatic C=C Stretch | Indole Ring | 1500 - 1650 | Strong |

| Indole Ring Breathing | Indole Ring | Fingerprint Region | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The primary chromophore in this compound is the indole ring system, which is an aromatic heterocycle with a conjugated π-electron system.

The UV-Vis spectrum of the parent indole molecule typically displays two main absorption bands. acs.org The first, a strong band often referred to as the B-band (or β-band), appears around 270-280 nm, with a shoulder at approximately 288 nm. A second, more intense band can be observed at shorter wavelengths, typically below 220 nm. quimicaorganica.orgyoutube.com These absorptions arise from π → π* electronic transitions within the conjugated aromatic system. quimicaorganica.org

The presence of substituents on the indole ring significantly influences the position and intensity of these absorption bands. The ethyl carboxylate group at the 2-position and the cyanomethyl group at the 3-position act as auxochromes and extend the conjugation of the system. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted indole. quimicaorganica.org The ethyl carboxylate group, being an electron-withdrawing group conjugated with the indole π-system, will play a significant role in this shift. Therefore, it is anticipated that the primary absorption bands for this compound will be observed at wavelengths longer than those for simple indole, likely in the 290-310 nm range. acs.orgnih.gov

The expected electronic transitions and their corresponding absorption maxima are tabulated below.

| Predicted Transition | Chromophore System | Expected λmax (nm) |

| π → π | Substituted Indole Ring | ~290 - 310 |

| π → π | Substituted Indole Ring | < 230 |

Theoretical and Computational Chemistry Studies of Ethyl 3 Cyanomethyl 1h Indole 2 Carboxylate

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the chemical behavior of a molecule. For a substituted indole (B1671886) like ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate, DFT could be used to determine its optimized molecular geometry, electron density distribution, and molecular orbital energies (e.g., HOMO and LUMO). These calculations would provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

DFT studies on various substituted indoles have been performed to predict their oxidation potentials and analyze the spin density distribution in their radical cations. rsc.org Such studies help in understanding how substituents influence the electronic properties of the indole ring system. For this compound, DFT could elucidate the combined electronic effects of the electron-withdrawing cyanomethyl group at the C3 position and the carboxylate group at the C2 position on the indole nucleus.

Table 1: Hypothetical Data from DFT Calculations on this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability; relevant for electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability; relevant for nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's kinetic stability and electronic transitions. |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of novel or uncharacterized molecules. Methods like DFT can be used to calculate vibrational frequencies (correlating to IR and Raman spectra) and nuclear magnetic shielding constants (correlating to NMR chemical shifts). Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Visible absorption spectra.

For this compound, such predictions would be invaluable for its structural confirmation and characterization. For instance, calculated ¹H and ¹³C NMR chemical shifts could be compared with experimental data to verify the synthesized structure. Predicted IR frequencies for the nitrile (C≡N) and carbonyl (C=O) stretching vibrations would also serve as key identifiers. While general studies on the computational prediction of spectra for indole derivatives exist, specific data for the title compound is not available. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanism of how a molecule is formed is a key area of computational chemistry. For this compound, this would involve studying the cyanomethylation of an ethyl 1H-indole-2-carboxylate precursor. Computational methods can be used to map out the potential energy surface of the reaction, identifying intermediates and, crucially, the transition states that connect them.

The activation energies derived from transition state analysis provide a quantitative measure of the reaction kinetics, helping to explain why a particular reaction pathway is favored. For example, in the electrophilic substitution of indoles, calculations can show why substitution at the C3 position is generally preferred over the C2 position by comparing the energies of the respective transition states. ic.ac.ukpearson.com While there are computational studies on the mechanism of cyanomethylation of indoles in a general sense, a specific transition state analysis for the formation of this compound has not been reported. bhu.ac.in

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule can significantly impact its properties and biological activity. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester and cyanomethyl substituents, multiple low-energy conformations may exist. Conformational analysis can identify these stable conformers and their relative energies.

Molecular dynamics (MD) simulations go a step further by simulating the movement of the molecule over time in a given environment, such as in a solvent. uniroma1.it An MD simulation of this compound in a solvent like water or DMSO could provide insights into its dynamic behavior, solvation, and how it interacts with its environment. This information is particularly valuable for understanding how the molecule might behave in a biological system. tandfonline.com While MD simulations are common for studying the interaction of indole derivatives with biological targets, specific simulations of the title compound in solution are not documented. espublisher.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While often used for drug discovery, QSAR can also provide mechanistic insights.

For a series of analogs of this compound, a QSAR model could be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a measured activity. The descriptors that are found to be significant in the model can suggest which molecular features are important for the activity, thereby providing clues about the underlying mechanism of action. For instance, if an electronic descriptor related to the LUMO energy is found to be critical, it might suggest that the molecule's electron-accepting ability is key to its activity. Although QSAR studies have been conducted on various indole-2-carboxylate (B1230498) derivatives for different biological targets, a QSAR model focused on providing mechanistic insights for this compound is not available in the current literature. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Targeted Synthesis

The synthesis of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate has been achieved via photoredox catalysis, where a cyanomethyl radical is generated from bromoacetonitrile (B46782) and adds to the C3 position of the ethyl 1H-indole-2-carboxylate core. escholarship.org This method represents a significant advancement in direct C-H functionalization. However, future research will likely focus on developing alternative and potentially more efficient catalytic systems that offer enhanced control, sustainability, and substrate scope.

Emerging catalytic strategies for functionalizing indoles that could be adapted for the targeted synthesis of this compound include:

Transition Metal-Catalyzed C-H Activation: Methodologies using catalysts like palladium (II) or gallium (III) have been effective for the direct cyanation of indole (B1671886) C-H bonds. researchgate.net Future work could investigate the regioselective C3-cyanomethylation of ethyl 1H-indole-2-carboxylate using these systems, potentially offering a complementary approach to photoredox methods.

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze carbene transfer reactions to functionalize the C3 position of unprotected indoles with high chemoselectivity. rochester.edu Adapting this biocatalytic machinery for cyanomethyl group installation would represent a significant step towards green and highly selective synthesis.

Magnetically Recoverable Nanocatalysts: L-cysteine immobilized on magnetic nanoparticles has been developed as a recyclable catalyst for synthesizing 3-substituted indoles. rsc.org Designing a similar system for cyanomethylation could improve the economic and environmental viability of the synthesis.

A comparative overview of potential catalytic strategies is presented in Table 1.

Table 1: Comparison of Potential Catalytic Strategies for Indole C3-Functionalization

| Catalytic Strategy | Potential Catalyst | Key Advantages | Research Focus for Target Compound |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Mild reaction conditions, direct C-H functionalization. escholarship.org | Optimization of quantum yield, exploration of visible-light-promoted pathways. nih.gov |

| Transition Metal Catalysis | Palladium (II), Gallium (III), Copper (I) | High reactivity, established utility in C-H cyanation. researchgate.net | Achieving high C3 regioselectivity, catalyst turnover, and functional group tolerance. |

| Biocatalysis | Engineered Myoglobin Variants | High chemoselectivity for unprotected indoles, environmentally benign. rochester.edu | Engineering enzyme active sites for recognition and transfer of cyanomethyl precursors. |